Manganese(2+) manganese(1+) dichloro(oxo)manganese hexahydrate trichloride

Description

Chemical Identity: Manganese(II) perchlorate hexahydrate, with the formula Mn(ClO₄)₂·6H₂O, is a manganese(II) salt of perchloric acid. It is recognized by CAS No. 15364-94-0 and molecular weight 361.93 g/mol .

Properties

Molecular Formula |

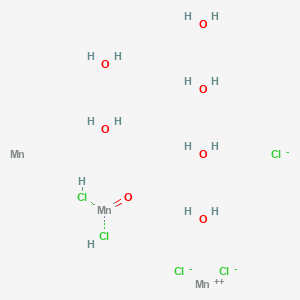

Cl5H14Mn3O7- |

|---|---|

Molecular Weight |

468.2 g/mol |

IUPAC Name |

manganese;manganese(2+);oxomanganese;trichloride;hexahydrate;dihydrochloride |

InChI |

InChI=1S/5ClH.3Mn.6H2O.O/h5*1H;;;;6*1H2;/q;;;;;;;+2;;;;;;;/p-3 |

InChI Key |

DLOASENRTVVHKY-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.O.O.O=[Mn].Cl.Cl.[Cl-].[Cl-].[Cl-].[Mn].[Mn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(II) chloride dihydrate can be synthesized by treating manganese(IV) oxide with concentrated hydrochloric acid. The reaction is as follows: [ \text{MnO}_2 + 4 \text{HCl} \rightarrow \text{MnCl}_2 + 2 \text{H}_2\text{O} + \text{Cl}_2 ] This reaction was historically used for the production of chlorine .

Industrial Production Methods: In industrial settings, manganese(II) chloride dihydrate is produced by neutralizing the resulting solution with manganese(II) carbonate to selectively precipitate iron salts, which are common impurities in manganese dioxide .

Chemical Reactions Analysis

Types of Reactions: Manganese(II) chloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Manganese(II) chloride can be oxidized to manganese(IV) oxide using hydrogen peroxide: [ \text{Mn(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{MnO}_2 + 2 \text{H}_2\text{O} ]

Reduction: It can be reduced by reacting with sodium cyclopentadienide in tetrahydrofuran to form manganocene: [ \text{MnCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Mn(C}_5\text{H}_5)_2 + 2 \text{NaCl} ]

Major Products: The major products formed from these reactions include manganese(IV) oxide and manganocene .

Scientific Research Applications

Manganese(II) chloride dihydrate has a wide range of applications in scientific research:

Mechanism of Action

Manganese(II) chloride dihydrate exerts its effects through its role as a Lewis acid. In aqueous solutions, it forms the metal aquo complex [Mn(H₂O)₆]²⁺, which can interact with various biological molecules and participate in redox reactions. This interaction is crucial for its role in enzyme catalysis and other biochemical processes .

Comparison with Similar Compounds

Physical and Chemical Properties :

- Appearance : Pink to faintly violet crystalline solid, hygroscopic in nature .

- Oxidizing Properties : Classified as a strong oxidizer (Risk Code R8) and reacts vigorously with combustible materials .

Synthesis: The compound can be prepared by heating manganese nitrate hexahydrate (Mn(NO₃)₂·6H₂O) in air at 650°C, as inferred from methods for synthesizing manganese oxides .

Comparison with Similar Manganese(II) Compounds

The following table compares manganese(II) perchlorate hexahydrate with analogous manganese(II) salts in terms of structure, properties, and applications:

Key Differences:

Solubility: Manganese(II) nitrate hexahydrate exhibits the highest solubility (102 g/100 mL), followed by chloride and sulfate salts .

Oxidizing Power :

- Perchlorate is a stronger oxidizer (R8) compared to nitrate or chloride salts, making it hazardous in reactive environments .

Thermal Stability :

- Manganese(II) sulfate is thermally stable up to ~700°C, while perchlorate decomposes at lower temperatures .

Applications :

- Sulfate and nitrate salts are widely used in agriculture and materials synthesis, whereas perchlorate is niche in laboratory settings .

Notes

- Handling Precautions : Manganese(II) perchlorate hexahydrate requires storage away from combustibles and in airtight containers due to its hygroscopic and oxidizing nature .

- Data Limitations : Solubility data for manganese(II) perchlorate hexahydrate is extrapolated from general perchlorate behavior, as direct measurements are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.